Octanoylcarnitine
Description
Significance of Acylcarnitines in Intermediary Metabolism
Acylcarnitines are a class of compounds crucial for the transport of fatty acids into the mitochondria for beta-oxidation, a key energy-producing process. ontosight.ai The discovery of carnitine in 1905 and the subsequent identification of carnitine acyltransferases have solidified the understanding of carnitine's role in this transport. nih.gov Beyond their role in fatty acid transport, acylcarnitines are involved in buffering the acyl-CoA/CoA ratio within the mitochondria, a critical aspect of maintaining metabolic homeostasis. mdpi.com They also play a part in detoxifying the body by removing excess acyl groups. metwarebio.com The study of acylcarnitines has become diagnostically important, as their levels can indicate inborn errors of metabolism and may be affected by certain medications. nih.govmetwarebio.com
Historical Trajectory and Evolution of Research on Medium-Chain Acylcarnitines
Research into medium-chain acylcarnitines, such as octanoylcarnitine, has evolved significantly over time. Initially, the focus was on understanding their fundamental role in fatty acid transport and energy production. nih.gov The development of advanced analytical techniques, particularly tandem mass spectrometry (MS/MS), revolutionized the field. nih.gov This technology allowed for the rapid and sensitive detection of specific acylcarnitines, including this compound, in biological samples like dried blood spots from newborns. smolecule.comnih.gov This led to the widespread implementation of newborn screening programs for conditions like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a common inborn error of fatty acid metabolism where this compound levels are characteristically elevated. smolecule.comdovepress.com Early research also explored the potential of acylcarnitines as tools to study metabolic regulation. diabetesjournals.org More recent research has expanded to investigate the broader implications of medium-chain acylcarnitines in various diseases and their potential as therapeutic agents. biorxiv.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-octanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTATJFJDMJMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14919-35-8 (chloride) | |
| Record name | Octanoylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID201316442 | |
| Record name | Octanoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3671-77-0 | |
| Record name | Octanoylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3671-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OCTANOYLCARNITINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1HB7P0O16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis, Interconversion, and Catabolism of Octanoylcarnitine
Subcellular Localization and Transport Mechanisms
The metabolic journey of octanoylcarnitine involves its movement across different cellular compartments, primarily the mitochondria and peroxisomes. hmdb.cafrontiersin.org This transport is facilitated by specific protein systems embedded within the membranes of these organelles.
Mitochondrial Carnitine Shuttle System Components
The transport of fatty acids into the mitochondrial matrix for beta-oxidation is a critical process that relies on the carnitine shuttle system. frontiersin.org While short- and medium-chain fatty acids with a chain length of up to twelve carbons can cross the mitochondrial membrane without the aid of this shuttle, this compound itself is a key player within this system, particularly for the transport of the octanoyl group. bioblast.atmdpi.com
Carnitine Palmitoyltransferase I (CPT1) in Acylcarnitine Formation
Located on the outer mitochondrial membrane, Carnitine Palmitoyltransferase I (CPT1) is a crucial enzyme that catalyzes the initial step of the carnitine shuttle. ontosight.airesearchgate.net It facilitates the transfer of long-chain fatty acyl groups from coenzyme A (CoA) to carnitine, forming acylcarnitines. ontosight.ainih.gov While CPT1 has a higher affinity for long-chain fatty acids, it can also act on medium-chain fatty acids, contributing to the formation of this compound from octanoyl-CoA in the cytoplasm. ontosight.aicolumbia.edu
Carnitine-Acylcarnitine Translocase (CACT) Activity
Once formed, this compound is transported across the inner mitochondrial membrane into the mitochondrial matrix by the Carnitine-Acylcarnitine Translocase (CACT). bioblast.atmdpi.com This transporter, also known as SLC25A20, functions as an antiporter, exchanging acylcarnitines from the intermembrane space for free carnitine from the matrix. mdpi.commdpi.com Studies have shown that medium and long-chain (+)-acylcarnitines, including (+)-octanoylcarnitine, can inhibit CACT activity. nih.gov Specifically, (+)-octanoylcarnitine has been found to be a potent inhibitor of CACT. nih.gov
Carnitine Palmitoyltransferase II (CPT2) and this compound
Situated on the matrix side of the inner mitochondrial membrane, Carnitine Palmitoyltransferase II (CPT2) catalyzes the reverse reaction of CPT1. bioblast.atcolumbia.edu It transfers the acyl group from the imported acylcarnitine back to CoA, regenerating the acyl-CoA and releasing free carnitine into the mitochondrial matrix. researchgate.netmedlineplus.gov While CPT2 is primarily associated with long-chain acylcarnitines, it is also involved in the conversion of this compound to octanoyl-CoA within the mitochondria. columbia.eduresearchgate.net However, some research suggests that in muscle and heart mitochondria, another enzyme, carnitine acetyltransferase (CrAT), is responsible for this conversion for medium-chain acylcarnitines. biorxiv.org Studies on CPT2-deficient cells have shown that the formation and export of this compound are significantly reduced, highlighting the crucial role of CPT2 in this process. researchgate.netnih.gov
Peroxisomal Oxidation Pathways and Carnitine O-Octanoyltransferase (CrOT) Interplay
Peroxisomes are also involved in fatty acid metabolism, particularly the beta-oxidation of very-long-chain fatty acids and some medium-chain fatty acids. frontiersin.orgfrontiersin.org Carnitine O-octanoyltransferase (CrOT), a peroxisomal enzyme, plays a key role in the interaction between peroxisomal and mitochondrial fatty acid oxidation. nih.govwikipedia.org CrOT catalyzes the reversible transfer of an octanoyl group from octanoyl-CoA to L-carnitine, forming this compound. smolecule.comwikipedia.org This allows the medium-chain acyl-CoAs produced during peroxisomal beta-oxidation to be transported out of the peroxisome as this compound, which can then be taken up by mitochondria for complete oxidation. nih.govnih.gov The expression of CROT has been found to be regulated by the tumor suppressor protein p53. nih.gov
Undefined Mitochondrial Transporters for this compound Oxidation
While the carnitine shuttle is the primary mechanism for this compound transport into mitochondria, some studies suggest the existence of other, yet to be fully characterized, transport systems. Research indicates that the oxidation of octanoate (B1194180) can occur independently of CPT1 in the liver and kidney, but not in the heart and skeletal muscle, suggesting tissue-specific mechanisms. nih.gov Furthermore, while CPT2 is involved, the possibility of another enzyme like CrOT or a CrOT-like enzyme being present in the mitochondrial matrix to convert this compound to octanoyl-CoA has been proposed. nih.gov The organic cation/carnitine transporter OCTN1 has been localized to mitochondria, suggesting a potential role in intracellular carnitine homeostasis, though its specific function in this compound transport requires further investigation. researchgate.net
Interactive Data Tables
Key Enzymes and Transporters in this compound Metabolism
| Component | Subcellular Localization | Function in Relation to this compound |
| Carnitine Palmitoyltransferase I (CPT1) | Outer mitochondrial membrane | Catalyzes the formation of this compound from octanoyl-CoA. ontosight.ainih.gov |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner mitochondrial membrane | Transports this compound into the mitochondrial matrix in exchange for free carnitine. bioblast.atmdpi.com |
| Carnitine Palmitoyltransferase II (CPT2) | Inner mitochondrial membrane (matrix side) | Converts this compound back to octanoyl-CoA within the mitochondrial matrix. bioblast.atcolumbia.edu |
| Carnitine O-Octanoyltransferase (CrOT) | Peroxisomes | Catalyzes the formation of this compound from octanoyl-CoA generated during peroxisomal beta-oxidation. smolecule.comnih.gov |
Tissue-Specific Differences in this compound Metabolism
| Tissue | Key Features of this compound Metabolism |
| Liver | Can oxidize free octanoate independently of CPT1. nih.gov High capacity for both peroxisomal and mitochondrial oxidation. nih.gov |
| Heart | Relies on the carnitine shuttle for octanoate oxidation. nih.gov High rates of acylcarnitine oxidation. nih.gov May utilize CrAT for this compound conversion. biorxiv.org |
| Skeletal Muscle | Relies on the carnitine shuttle for octanoate oxidation. nih.gov May utilize CrAT for this compound conversion. biorxiv.org |
| Kidney | Can oxidize free octanoate independently of CPT1. nih.gov |
Enzymology Governing this compound Dynamics
The formation and breakdown of this compound are tightly regulated by a specific set of enzymes that facilitate its role in fatty acid metabolism.
Carnitine O-Octanoyltransferase (CrOT) in Acyl-CoA/Acylcarnitine Exchange
Carnitine O-octanoyltransferase (CrOT) is a key enzyme that catalyzes the reversible transfer of an octanoyl group from octanoyl-CoA to L-carnitine, which results in the formation of L-octanoylcarnitine and coenzyme A (CoA). smolecule.comwikipedia.org This reaction is crucial for moving medium-chain fatty acids across cellular membranes, particularly out of peroxisomes. nih.govfrontiersin.org
The reaction catalyzed by CrOT is as follows: Octanoyl-CoA + L-carnitine ⇌ L-Octanoylcarnitine + CoA wikipedia.org
This process is vital for several metabolic functions. For instance, CrOT can help provide acetyl-CoA to cells that are deprived of glucose. wikipedia.org The enzyme is known to be inhibited by malonyl-CoA. wikipedia.org Structurally, a specific histidine residue is essential for the catalytic activity of carnitine acyltransferases like CrOT. wikipedia.orgnih.gov
| Enzyme | Systematic Name | Function | Substrates | Products |
|---|---|---|---|---|
| Carnitine O-Octanoyltransferase (CrOT) | octanoyl-CoA:L-carnitine O-octanoyltransferase | Catalyzes the reversible transfer of an octanoyl group between CoA and carnitine. smolecule.comwikipedia.org | Octanoyl-CoA, L-carnitine | L-Octanoylcarnitine, CoA |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Not applicable | Catalyzes the initial step in the beta-oxidation of medium-chain fatty acids. babydetect.comdovepress.com | Medium-chain acyl-CoAs (e.g., octanoyl-CoA) | 2-enoyl-CoA, FADH2 |
| Medium-Chain Acyl-CoA Synthetases (ACSM) | Not applicable | Activates medium-chain fatty acids by converting them to their CoA esters. nih.govbiorxiv.org | Medium-chain fatty acids, ATP, CoA | Medium-chain acyl-CoA, AMP, pyrophosphate |
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) in Beta-Oxidation
Medium-chain acyl-CoA dehydrogenase (MCAD) is a mitochondrial enzyme that plays a critical role in the beta-oxidation of fatty acids with chain lengths between 6 and 12 carbons. babydetect.comwikipedia.org It catalyzes the first step of this process. babydetect.com A deficiency in the MCAD enzyme (MCADD) is a common inherited disorder of fatty acid oxidation. dovepress.comwikipedia.org This deficiency leads to an inability to properly break down medium-chain fatty acids, resulting in their accumulation. babydetect.com Consequently, individuals with MCADD often show elevated levels of this compound (C8) in their blood, which is a key diagnostic marker for the condition. wikipedia.orgnih.govaap.org
Role of Medium-Chain Acyl-CoA Synthetases (ACSM)
Medium-chain acyl-CoA synthetases (ACSMs) are a family of enzymes responsible for activating medium-chain fatty acids by converting them into their corresponding acyl-CoA esters. nih.govbiorxiv.org This activation step is a prerequisite for their involvement in metabolic pathways, including beta-oxidation. nih.gov There are several isoforms of ACSMs, with ACSM1 and ACSM3 being notable for their role in the metabolism of medium-chain fatty acids. aacrjournals.orgnih.gov These enzymes are crucial for enabling cells to utilize medium-chain fatty acids for energy production. aacrjournals.orgnih.govresearchgate.net
Integration into Core Metabolic Pathways
Contribution to Mitochondrial Fatty Acid Beta-Oxidation
This compound is a crucial player in the process of mitochondrial fatty acid beta-oxidation, the metabolic pathway that breaks down fatty acids to generate energy. ontosight.aiontosight.ai It acts as a carrier molecule, facilitating the transport of medium-chain fatty acids across the inner mitochondrial membrane. ontosight.aiontosight.aismolecule.com Once inside the mitochondria, the octanoyl group is transferred back to CoA to form octanoyl-CoA, which then enters the beta-oxidation spiral. smolecule.com This process is especially important for providing energy from fatty acids during periods of fasting or when glucose levels are low. ontosight.ai
Regulatory Mechanisms of Octanoylcarnitine Metabolism
Hormonal Modulation of Fatty Acid Oxidation Flux (e.g., Insulin (B600854) and Glucagon)
Insulin , released in response to high blood glucose levels after a carbohydrate-rich meal, is an anabolic hormone that promotes energy storage. jackwestin.combasicmedicalkey.com It stimulates glucose uptake and its conversion into glycogen (B147801) and fat. libretexts.org A key effect of insulin is the stimulation of acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. nih.gov The resulting increase in cellular malonyl-CoA concentration inhibits carnitine palmitoyltransferase I (CPT-I), the enzyme that transports long-chain fatty acids into the mitochondria. nih.govdiabetesjournals.org This inhibition effectively halts fatty acid oxidation. libretexts.org By increasing malonyl-CoA, insulin ensures that newly synthesized fatty acids are not immediately broken down.
Glucagon (B607659) , on the other hand, is released during periods of fasting or exercise when blood glucose is low. jackwestin.comyoutube.com It signals a catabolic state, promoting the mobilization of stored fuels. basicmedicalkey.com Glucagon acts on the liver to stimulate glycogenolysis and gluconeogenesis to raise blood glucose levels. libretexts.org Crucially, glucagon promotes fatty acid oxidation by decreasing the concentration of malonyl-CoA. youtube.com It achieves this by inhibiting ACC activity, thus removing the brake on CPT-I and allowing fatty acids to enter the mitochondria for β-oxidation. youtube.com This process provides the energy (ATP) and acetyl-CoA necessary to fuel gluconeogenesis. youtube.com
Therefore, the hormonal milieu dictates the rate of fatty acid oxidation. High insulin levels lead to increased malonyl-CoA, shutting down the pathway, whereas high glucagon levels decrease malonyl-CoA, activating the pathway. This ensures that fatty acid oxidation is active when energy is required and suppressed when energy is abundant and needs to be stored.
Hormonal Effects on Fatty Acid Oxidation
| Hormone | Primary Stimulus | Effect on Acetyl-CoA Carboxylase (ACC) | Effect on Malonyl-CoA Levels | Overall Effect on Fatty Acid Oxidation Flux | Reference |
|---|---|---|---|---|---|
| Insulin | High Blood Glucose | Stimulates | Increase | Inhibits | jackwestin.comlibretexts.orgnih.gov |
| Glucagon | Low Blood Glucose | Inhibits | Decrease | Promotes | jackwestin.combasicmedicalkey.comyoutube.com |
Transcriptional and Post-Translational Control of Carnitine Acyltransferases
Beyond immediate allosteric and hormonal regulation, the capacity for octanoylcarnitine metabolism is also governed by longer-term control mechanisms that modulate the amount and activity of carnitine acyltransferases through transcriptional and post-translational modifications. proteopedia.orgnih.gov
Transcriptional Control involves the regulation of gene expression to alter the synthesis of new enzyme molecules. The expression of genes encoding carnitine acyltransferases, including CROT, is known to be regulated by various factors. nih.gov For instance, research in rats has shown that the gene for liver carnitine octanoyltransferase is transcriptionally stimulated during peroxisome proliferation, a condition that increases the cell's capacity for fatty acid metabolism. ebi.ac.uk Furthermore, studies have observed that the expression of the CROT gene increases in brown adipose tissue in response to chronic cold exposure, a state that demands high rates of fatty acid oxidation for heat production. researchgate.net This indicates that the cell can adapt to long-term metabolic demands by adjusting the number of CROT enzyme molecules available.
Post-Translational Control refers to the modification of existing enzyme proteins to alter their activity, localization, or stability. While direct post-translational modification of CROT is less characterized, studies on related proteins in the carnitine shuttle system highlight the importance of this regulatory layer. The carnitine/acylcarnitine transporter (CACT), which is essential for transporting acylcarnitines across the inner mitochondrial membrane, is regulated by acetylation. nih.gov Research has shown that CACT can be acetylated, and this modification inhibits its transport activity. nih.gov This acetylation is reversible and can be removed by the mitochondrial deacetylase Sirtuin 3 (SIRT3), which restores the transporter's function. nih.gov This finding suggests that the flux of acylcarnitines, including this compound, can be rapidly modulated by changes in the acetylation state of key transport proteins, thereby regulating the rate of β-oxidation. nih.gov
Pathophysiological Roles and Mechanistic Underpinnings of Octanoylcarnitine Perturbations
Octanoylcarnitine Accumulation in Inborn Errors of Metabolism
Inborn errors of metabolism (IEMs) are a group of genetic disorders that disrupt normal metabolic pathways. frontiersin.org In several of these disorders, particularly those affecting fatty acid oxidation, this compound accumulates to pathological levels.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency-Associated Metabolomics
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is the most common inherited disorder of fatty acid β-oxidation, resulting from mutations in the ACADM gene. informnetwork.orgencyclopedia.pub This enzyme is responsible for the initial step in the mitochondrial β-oxidation of medium-chain fatty acids (C6-C12). researchgate.net A deficiency in MCAD activity leads to the accumulation of medium-chain fatty acyl-CoAs, which are subsequently converted to their corresponding acylcarnitines, including the highly characteristic and diagnostic this compound (C8). informnetwork.orgresearchgate.net
Newborn screening programs widely utilize tandem mass spectrometry (MS/MS) to detect elevated levels of this compound in dried blood spots, enabling early diagnosis of MCAD deficiency. informnetwork.orgresearchgate.net The metabolic profile of individuals with MCAD deficiency is characterized by a significant elevation of this compound, as well as other medium-chain acylcarnitines like hexanoylcarnitine (B1232462) (C6) and decanoylcarnitine (B1670086) (C10). encyclopedia.pubresearchgate.net The ratio of this compound to other acylcarnitines, such as the C8/C10 and C8/C2 ratios, are also important diagnostic markers. informnetwork.orgijbs.com Studies have shown a correlation between genotype and the biochemical phenotype in MCAD deficiency, with individuals homozygous for the common c.985A>G mutation often exhibiting higher levels of this compound. portlandpress.com
The accumulation of these metabolites is particularly pronounced during periods of catabolic stress, such as fasting or illness, when the body relies on fatty acid oxidation for energy. researchgate.net This leads to the clinical manifestations of MCAD deficiency, including hypoketotic hypoglycemia, lethargy, and in severe cases, coma and sudden death. researchgate.netaap.org
| Biomarker | Finding in MCAD Deficiency | Significance |
| This compound (C8) | Significantly elevated in blood. informnetwork.orgencyclopedia.pubresearchgate.net | Primary diagnostic marker for MCAD deficiency. researchgate.netresearchgate.net |
| Hexanoylcarnitine (C6) | Elevated in blood. encyclopedia.pubresearchgate.net | Supports the diagnosis of MCAD deficiency. |
| Decanoylcarnitine (C10) | Elevated in blood. encyclopedia.pubresearchgate.net | Supports the diagnosis of MCAD deficiency. |
| C8/C10 Ratio | Elevated. informnetwork.orgijbs.com | Increases diagnostic specificity. |
| C8/C2 Ratio | Elevated. informnetwork.orgijbs.com | Increases diagnostic specificity. |
| Suberylglycine | Increased in urine. encyclopedia.pub | Reflects alternative metabolism of accumulated medium-chain fatty acids. |
| Hexanoylglycine (B26119) | Increased in urine. encyclopedia.pubresearchgate.net | Reflects alternative metabolism of accumulated medium-chain fatty acids. |
Mechanistic Consequences of Acyl-CoA and Acylcarnitine Accumulation
The accumulation of octanoyl-CoA and its derivative, this compound, has several detrimental mechanistic consequences. A primary effect is the sequestration of the mitochondrial Coenzyme A (CoASH) pool. researchgate.net When medium-chain acyl-CoAs cannot be further oxidized due to MCAD deficiency, they "trap" CoASH, making it unavailable for other essential mitochondrial processes, including the Krebs cycle and the oxidation of other fatty acids. researchgate.netnih.gov The conversion of these acyl-CoAs to acylcarnitines by carnitine palmitoyltransferase 2 (CPT2) is a mechanism to replenish the free CoASH pool, but this leads to the accumulation of acylcarnitines. researchgate.net
This sequestration of CoASH, sometimes referred to as "CoA sequestration syndrome," impairs cellular energy metabolism. mdpi.com The reduced availability of free CoA can disrupt the urea (B33335) cycle, leading to hyperammonemia, a common finding during metabolic decompensation in MCAD deficiency. diabetesjournals.org
Secondary Carnitine Deficiency Mechanisms
In the context of MCAD deficiency and other organic acidemias, a state of secondary carnitine deficiency can develop. nih.govdiabetesjournals.orgnih.gov This is not due to a primary defect in carnitine transport or synthesis, but rather is a consequence of the underlying metabolic block. nih.gov The continuous conjugation of accumulating acyl-CoA molecules with carnitine to form acylcarnitines, such as this compound, serves to detoxify the mitochondria by removing excess acyl groups. scielo.brnih.gov
Contribution to Mitochondrial Dysfunction and Oxidative Stress
The accumulation of this compound and its metabolic precursors is closely linked to mitochondrial dysfunction and the generation of oxidative stress. portlandpress.com While some studies suggest that this compound itself does not directly impair mitochondrial function, the associated accumulation of medium-chain fatty acids, particularly decanoic acid and cis-4-decenoic acid, has been shown to be toxic to mitochondria. informnetwork.orgnih.gov These fatty acids can uncouple oxidative phosphorylation and inhibit respiratory chain complexes. portlandpress.comnih.gov
However, other research indicates that the oxidation of medium-chain acylcarnitines, including this compound, can lead to the production of reactive oxygen species (ROS) in certain tissues. For instance, mitochondria from brown adipose tissue generate significant amounts of H₂O₂ when oxidizing this compound. nih.gov In contrast, studies on rat heart mitochondria have shown that fatty acid oxidation does not lead to the high levels of ROS production associated with reverse electron transfer from succinate. nih.govconicet.gov.ar Yet, under specific experimental conditions, such as the addition of nigericin, this compound oxidation can result in a large increase in ROS. nih.govconicet.gov.ar
The accumulation of acyl-CoAs and the subsequent disruption of the mitochondrial redox state can also contribute to oxidative stress. encyclopedia.pub This oxidative stress can damage mitochondrial components, including proteins, lipids, and mitochondrial DNA, further impairing mitochondrial function and potentially leading to the opening of the mitochondrial permeability transition pore. portlandpress.com Fibroblasts from MCAD-deficient patients have been shown to have increased levels of mitochondrial superoxide. sci-hub.se
This compound in Specific Disease Models
Beyond its central role in MCAD deficiency, this compound levels are perturbed in other conditions and are used as a tool in various disease models to probe mitochondrial function.
Role in Cardiac Metabolic Remodeling Models
The heart relies heavily on fatty acid oxidation for its high energy demands. In conditions of cardiac stress, such as hypertrophy and heart failure, the heart undergoes metabolic remodeling, often involving a shift in substrate utilization. nih.gov Elevated levels of this compound have been associated with cardiovascular mortality, suggesting a role for altered medium-chain fatty acid metabolism in the pathophysiology of heart disease. plos.org
In experimental models, this compound is used as a substrate to assess mitochondrial respiratory function in cardiac tissue. oup.com For example, in models of cardiac hypertrophy, the rate of oxygen consumption with this compound as a fuel source can reveal impairments in mitochondrial fatty acid oxidation. ahajournals.org Studies in human hypertrophic cardiomyopathy have linked impaired this compound oxidation to septal hypertrophy in patients without a causative genetic mutation. mdpi.com
Implications in Neurotoxicity and Central Nervous System Disorder Models
While this compound itself is not consistently demonstrated to be a direct neurotoxin, its accumulation is a hallmark of certain metabolic disorders with significant neurological consequences, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. In MCAD deficiency, a defect in the ACADM gene impairs the breakdown of medium-chain fatty acids, leading to a buildup of this compound, octanoic acid, and related metabolites. scielo.br
The primary neurological impact in MCAD deficiency is believed to stem from a severe energy deficit in the brain, particularly during periods of fasting or metabolic stress. researchgate.net The brain relies on ketone bodies, produced by fatty acid oxidation in the liver, as an alternative fuel source when glucose is scarce. The enzymatic block in MCAD deficiency disrupts ketogenesis, leading to hypoketotic hypoglycemia. frontiersin.org This energy crisis can manifest as severe neurological symptoms, including lethargy, seizures, and coma. scielo.br
Beyond energy deprivation, a state of "lipotoxicity" from accumulating fatty acid intermediates is thought to contribute to the pathophysiology. scielo.brresearchgate.net However, studies investigating the direct toxicity of this compound have produced nuanced results. One in-vitro study on rat brain and liver mitochondria found that while octanoic and decanoic acids disrupted mitochondrial function, this compound and decanoylcarnitine did not alter the tested parameters, suggesting they are not directly toxic in that model. informnetwork.org This finding implies that the conversion of toxic fatty acids to their carnitine esters may be a protective mechanism. informnetwork.org
Conversely, other research points to a potential role for this compound in altered cellular processes linked to neurotoxicity. A cell metabolomics study observed that treating SH-SY5Y neuroblastoma cells with a solvent-based paclitaxel (B517696) formulation led to a significant increase in this compound, which was associated with a decrease in MCAD protein levels. plos.org This suggests that disruptions in fatty acid oxidation, marked by elevated this compound, may be involved in the mechanisms of chemotherapy-induced neurotoxicity. plos.org Therefore, while the primary driver of CNS issues in related disorders is energy failure, a secondary, context-dependent toxic role for this compound and its associated metabolic flux cannot be entirely dismissed.
Interactive Data Table: this compound and Neurological Impact
| Context/Model | Key Finding | Proposed Mechanism | Reference |
|---|---|---|---|
| MCAD Deficiency | Accumulation of this compound is a key diagnostic marker for a disorder with severe neurological symptoms (lethargy, seizures, coma). | Primary mechanism is cerebral energy deficit due to impaired ketogenesis. A secondary role for lipotoxicity from accumulating metabolites is also proposed. | scielo.brresearchgate.netfrontiersin.org |
| In Vitro Mitochondrial Study (Rat Brain) | This compound did not impair mitochondrial respiration or membrane potential. | Suggests this compound itself is not directly toxic to mitochondria; carnitine conjugation may be a detoxification pathway for octanoic acid. | informnetwork.org |
| In Vitro Neuroblastoma Cell Model (SH-SY5Y) | Treatment with a neurotoxic agent (solvent-based paclitaxel) increased intracellular this compound and decreased MCAD protein. | Altered fatty acid oxidation, indicated by elevated this compound, may be a component of the drug's neurotoxic mechanism. | plos.org |
Involvement in Other Organ-Specific Pathomechanisms (e.g., Liver, Muscle)
The metabolism of this compound and its precursor, octanoate (B1194180), reveals significant tissue-specific differences, particularly between the liver and muscle (skeletal and cardiac), which has profound implications for pathophysiology. A major metabolic distinction lies in how these tissues handle free octanoate versus its carnitine-conjugated form. nih.govnih.gov
The liver readily oxidizes free octanoate. nih.gov This is because liver mitochondria express high levels of medium-chain acyl-CoA synthetases (ACSMs), which can activate octanoate to octanoyl-CoA directly within the mitochondrial matrix, bypassing the need for the carnitine shuttle for this specific substrate. nih.gov
In stark contrast, heart and skeletal muscle mitochondria have a very limited capacity to oxidize free octanoate. nih.govbiorxiv.org These tissues lack abundant expression of the necessary ACSMs, making them dependent on the carnitine shuttle to import fatty acids for beta-oxidation. biorxiv.org However, both liver and muscle mitochondria can robustly oxidize this compound. nih.gov This oxidation in muscle is notably independent of Carnitine Palmitoyltransferase 2 (CPT2), the canonical enzyme that converts long-chain acylcarnitines back to their acyl-CoA form in the matrix. nih.govnih.gov This suggests that another mitochondrial matrix enzyme, such as carnitine O-octanoyltransferase (CrOT) or carnitine acetyltransferase (CrAT), is responsible for converting this compound to octanoyl-CoA in muscle and heart. nih.govbiorxiv.org
This metabolic dichotomy is critical in the context of fatty acid oxidation disorders. For example, in mouse models of CPT2 deficiency affecting the heart, a diet high in octanoate fails to alleviate cardiomyopathy. nih.gov This outcome underscores the inability of the heart muscle to effectively utilize the free form of the medium-chain fatty acid for energy, despite the block in long-chain fatty acid metabolism. nih.gov Conversely, studies suggest that orally delivered this compound can be effectively metabolized by muscle and heart, highlighting its potential to bypass enzymatic defects in both the long-chain fatty acid shuttle (like CPT2 deficiency) and in medium-chain fatty acid activation. biorxiv.org
Interactive Data Table: Tissue-Specific Metabolism of Octanoate and this compound
| Metabolite | Liver Metabolism | Heart & Skeletal Muscle Metabolism | Key Differentiating Factor | Reference |
|---|---|---|---|---|
| Free Octanoate | High rate of oxidation. | Very low rate of oxidation. | High expression of medium-chain acyl-CoA synthetases (ACSMs) in liver; low expression in muscle. | nih.govnih.govbiorxiv.org |
| This compound | High rate of oxidation. | High rate of oxidation. | Oxidation in muscle is independent of CPT2, relying on other enzymes like CrOT/CrAT. | nih.govnih.gov |
Association with Atherosclerosis and Vascular Calcification Mechanistic Studies
Recent research has implicated the metabolic pathways involving this compound in the pathogenesis of atherosclerosis and vascular calcification. This link is primarily established through the enzyme Carnitine O-octanoyltransferase (CROT), which catalyzes the reversible transfer of an octanoyl group between carnitine and coenzyme A. nih.govfrontiersin.org Vascular calcification is an active, cell-mediated process resembling bone formation, where vascular smooth muscle cells (SMCs) undergo an osteogenic transformation. revistanefrologia.comrevistanefrologia.com
An unbiased proteomics analysis identified CROT as a novel contributing factor in the calcification of human coronary artery SMCs. nih.gov Studies have shown that CROT expression is significantly increased in calcifying human vascular cells and within calcified atherosclerotic plaques. nih.gov This suggests a direct role in the disease process.
Mechanistic studies using in-vitro and in-vivo models have solidified this association. nih.gov
Inhibition of CROT: Silencing the CROT gene with siRNA in cultured human SMCs attenuated their calcification. nih.gov
Genetic Deletion in Mice: In a mouse model of atherosclerosis (LDL receptor-deficient mice), a complete genetic deletion of CROT resulted in a significant reduction of calcification in the aorta and carotid artery. nih.govnih.gov This protective effect occurred without altering bone density, indicating a specific role in pathological vascular mineralization rather than systemic calcium metabolism. nih.gov
The underlying mechanism by which CROT promotes vascular calcification involves the modulation of fatty acid metabolism and mitochondrial function. nih.govnih.gov CROT inhibition was found to suppress a fibrocalcific response in SMCs, restore mitochondrial proteome alterations, and suppress mitochondrial fragmentation. nih.gov Furthermore, lipidomics analysis revealed that silencing CROT in SMCs led to an increase in eicosapentaenoic acid (EPA), an omega-3 fatty acid known to be a vascular calcification inhibitor. nih.govnih.gov CROT inhibition also suppressed the accumulation of macrophages in atherosclerotic plaques, pointing to an additional anti-inflammatory effect. nih.gov These findings identify CROT as a key mechanistic link between medium-chain fatty acid metabolism, including the this compound/octanoyl-CoA balance, and the development of vascular calcification. nih.govfrontiersin.org
Interactive Data Table: Role of CROT in Vascular Calcification
| Experimental Finding | Model System | Outcome | Reference |
|---|---|---|---|
| Increased CROT expression identified | Calcifying human coronary artery SMCs | CROT identified as a novel contributing factor to vascular calcification. | nih.govnih.gov |
| CROT gene silencing (siRNA) | Human SMCs in vitro | Attenuated SMC calcification; increased levels of the inhibitor EPA. | nih.govnih.gov |
| CRISPR/Cas9-mediated CROT gene deletion | LDL receptor-deficient mice (atherosclerosis model) | Reduced aortic and carotid artery calcification; suppressed macrophage accumulation in plaque. | nih.gov |
| CROT inhibition | Human SMCs in vitro | Corrected mitochondrial dysfunction and suppressed fibrocalcific response. | nih.gov |
Advanced Analytical Methodologies in Octanoylcarnitine Research
Mass Spectrometry-Based Profiling and Quantification
Mass spectrometry (MS) stands as the cornerstone for the detection and quantification of octanoylcarnitine and other acylcarnitines in biological samples. Its high sensitivity and specificity allow for the detailed profiling of these metabolites, which is essential for both clinical diagnostics and metabolic research.
Targeted Metabolomics Approaches for Acylcarnitine Analysis
Targeted metabolomics, particularly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the predominant method for analyzing acylcarnitines. metbio.net This approach focuses on a predefined set of metabolites, enabling robust and reproducible quantification. In the analysis of acylcarnitines, underivatized molecules or their butyl esters are often used, as they characteristically produce a common product ion with a mass-to-charge ratio (m/z) of 85. nih.gov This shared fragmentation pattern is a powerful tool for the specific detection of the entire class of acylcarnitines during a single analytical run. researchgate.net
The technique is widely applied in newborn screening programs to detect inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, which is characterized by elevated levels of this compound. nih.govkhanacademy.org By monitoring specific mass transitions, LC-MS/MS can distinguish between different acylcarnitine species, providing a detailed profile that is indicative of specific enzymatic defects in fatty acid oxidation. nih.gov Advanced methods using mixed-mode chromatography can even resolve clinically relevant isobaric and isomeric acylcarnitine species without complex derivatization steps. metbio.net
Table 1: Common Acylcarnitines Monitored in Targeted Metabolomics
| Acylcarnitine | Abbreviation | Common Clinical Association |
|---|---|---|
| Acetylcarnitine | C2 | General metabolic state |
| Propionylcarnitine | C3 | Propionic acidemia, Methylmalonic acidemia |
| Butyrylcarnitine | C4 | Short-chain acyl-CoA dehydrogenase deficiency |
| Isovalerylcarnitine | C5 | Isovaleric acidemia |
| Hexanoylcarnitine (B1232462) | C6 | MCAD deficiency |
| This compound | C8 | MCAD deficiency |
| Decanoylcarnitine (B1670086) | C10 | MCAD deficiency |
Application of Stable Isotope-Labeled Internal Standards for Quantification
For accurate quantification in mass spectrometry, stable isotope-labeled (SIL) internal standards are indispensable. khanacademy.orgerndim.org These standards are analogues of the analyte of interest—in this case, this compound—where one or more atoms have been replaced with a heavy isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). researchgate.netsinatip.com.tr For example, [²H₃]this compound is commonly used as an internal standard for this compound. physiology.org
The SIL internal standard is added to the biological sample at a known concentration before sample preparation. Because the SIL standard has nearly identical chemical and physical properties to the native analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. mitophysiology.org However, it is detected at a different m/z due to its higher mass. By calculating the ratio of the signal intensity of the native analyte to that of the SIL standard, variations arising from sample extraction, matrix effects, and instrument response can be effectively corrected. physiology.orgmitophysiology.org This stable isotope dilution method is the gold standard for achieving the high accuracy and precision required in clinical diagnostic assays and research studies. nih.gov
Table 2: Example Mass Transitions for this compound Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
|---|---|---|---|
| This compound (butyl ester) | 344 | 85 | Analyte |
| [²H₃]this compound (butyl ester) | 347 | 85 | Internal Standard |
Data derived from tandem mass spectrometry methods for acylcarnitine analysis. physiology.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites
While LC-MS/MS is the primary tool for acylcarnitine profiling, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful complementary technique for analyzing related metabolites, particularly urinary organic acids. physiology.orgrsu.lv In conditions like MCAD deficiency, where the oxidation of octanoyl-CoA is blocked, alternative metabolic pathways are activated, leading to the excretion of specific organic acids in the urine. physiology.org
GC-MS analysis of urine samples from individuals with MCAD deficiency typically reveals a characteristic pattern of dicarboxylic acids (e.g., adipic, suberic, and sebacic acids), hydroxy acids, and acylglycine conjugates like hexanoylglycine (B26119) and suberylglycine. physiology.org Before analysis, the non-volatile organic acids must be chemically modified through a process called derivatization to make them volatile and thermally stable for gas chromatography. nih.gov The identification of these specific metabolites by GC-MS provides crucial confirmatory evidence for the diagnosis of fatty acid oxidation disorders initially flagged by elevated this compound levels. nih.govnih.gov
High-Resolution Respirometry for Mitochondrial Bioenergetics
High-resolution respirometry (HRR) is a state-of-the-art technique for the real-time measurement of mitochondrial oxygen consumption. It provides a functional assessment of the mitochondrial respiratory chain and oxidative phosphorylation (OXPHOS) system.
This compound as a Mitochondrial Respiration Substrate
In HRR studies, this compound is frequently used as a substrate to specifically probe the pathway of medium-chain fatty acid oxidation. oroboros.at For these experiments, cells are typically permeabilized to allow direct access of substrates to the mitochondria. This compound, in combination with malate (B86768), can be added to the respiration chamber to fuel the electron transport system. This compound is transported into the mitochondrial matrix where it is converted to octanoyl-CoA and undergoes β-oxidation, producing acetyl-CoA and the reducing equivalents FADH₂ and NADH. These reducing equivalents then donate electrons to the electron transport system at Complex II and Complex I, respectively, driving oxygen consumption. The rate of oxygen consumption is a direct measure of the mitochondrial capacity to oxidize medium-chain fatty acids. oroboros.at
Assessment of Fatty Acid Oxidative Phosphorylation Capacity
High-resolution respirometry allows for a detailed assessment of fatty acid oxidative phosphorylation (FAO-OXPHOS) capacity. researchgate.net By using specific substrate-uncoupler-inhibitor titration (SUIT) protocols, researchers can dissect different aspects of mitochondrial function. oroboros.at For instance, after initiating respiration with this compound and malate, ADP is added to measure the coupled rate of oxidative phosphorylation (State 3 respiration). This reflects the capacity of the mitochondria to produce ATP using energy derived from fatty acid oxidation.
Subsequent addition of an uncoupler, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP), dissipates the proton gradient across the inner mitochondrial membrane, forcing the electron transport system to work at its maximum capacity. This provides a measure of the electron transport system capacity independent of the ATP synthase. Comparing the coupled respiration rate with the uncoupled rate gives insights into the control of respiration by the phosphorylation system. Using this compound in these protocols is crucial for evaluating how mitochondrial function is affected by or reliant on medium-chain fatty acid metabolism in various tissues and disease models.
Table 3: Common Compounds Mentioned in this Article
| Compound Name | |
|---|---|
| Acetoacetic acid | |
| Acetyl-CoA | |
| Acetylcarnitine | |
| Adipic acid | |
| Butyrylcarnitine | |
| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | |
| Carnitine | |
| Decanoylcarnitine | |
| Fumarate | |
| Glucose | |
| Hexanoylcarnitine | |
| Hexanoylglycine | |
| Isovalerylcarnitine | |
| Malate | |
| Octanoyl-CoA | |
| This compound | |
| Palmitoylcarnitine (B157527) | |
| Propionylcarnitine | |
| Pyruvate (B1213749) | |
| Sebacic acid | |
| Suberic acid | |
| Suberylglycine |
Chromatographic Separations for Stereoisomer and Metabolite Analysis
The accurate analysis of this compound, its stereoisomers, and its various metabolites in biological matrices is heavily reliant on advanced chromatographic separation techniques. Given the structural similarities among these compounds, achieving adequate resolution is a significant analytical challenge. Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as the principal methodology for this purpose. The primary chromatographic strategies employed are reversed-phase (RP) chromatography and hydrophilic interaction liquid chromatography (HILIC), each offering distinct advantages for the separation of these polar and often isomeric molecules.
Reversed-Phase Liquid Chromatography (RPLC)
Reversed-phase chromatography is a cornerstone technique in the analysis of acylcarnitines, including this compound. This method separates molecules based on their hydrophobicity. While this compound and its metabolites are polar, the differences in their acyl chain structures allow for effective separation on RPLC columns.
One comprehensively validated LC-MS/MS method for the quantification of a wide array of acylcarnitine species, including this compound and its isomers, utilizes a C18 stationary phase. nih.govresearchgate.net The separation is achieved through a carefully controlled gradient elution, which gradually increases the organic solvent concentration in the mobile phase, allowing for the sequential elution of compounds with varying polarities. The inclusion of ion-pairing agents like heptafluorobutyric acid (HFBA) in the mobile phase can further enhance peak shape and retention of the polar carnitine compounds. nih.govresearchgate.net
Detailed research findings have demonstrated the successful separation of 56 different acylcarnitine species, encompassing positional isomers and odd-numbered carbon chain species. nih.govresearchgate.net This highlights the resolving power of modern RPLC columns and optimized gradient conditions.
Table 1: Representative RPLC-MS/MS Method for Acylcarnitine Analysis
| Parameter | Condition |
|---|---|
| Column | Zorbax Eclipse XDB-C18 (150 mm length x 3.0 mm ID, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid, 2.5 mM Ammonium (B1175870) Acetate, 0.005% HFBA in Water |
| Mobile Phase B | 0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in Acetonitrile (B52724) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 50°C |
| Gradient Program | 100% A for 0.5 min, linear decrease to 65% A over 2.5 min, hold for 3 min, linear decrease to 40% A over 3.7 min, linear decrease to 5% A over 1 min |
Source: Giesbertz et al., 2015 nih.govresearchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC presents a powerful alternative to RPLC for the separation of highly polar compounds like this compound. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of an aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through the partitioning of analytes between this layer and the bulk mobile phase.
HILIC is particularly advantageous as it often provides better retention for very polar analytes that may elute in or near the void volume in RPLC. bevital.nonih.govsigmaaldrich.com This technique has been successfully applied to the analysis of carnitine and a range of acylcarnitines in biological samples, often without the need for chemical derivatization, which can simplify sample preparation. nih.govsigmaaldrich.comresearchgate.net The separation on a HILIC column, such as one with a silica (B1680970) or diol stationary phase, allows for the effective resolution of short, medium, and long-chain acylcarnitines.
Table 2: Example HILIC Method for Acylcarnitine Separation
| Parameter | Condition |
|---|---|
| Column | Ascentis® Express OH5 |
| Mobile Phase | Gradient of acetonitrile in 50 mM ammonium acetate |
| Detection | Mass Spectrometry (MS) |
Source: Sigma-Aldrich Technical Bulletin sigmaaldrich.com
Chiral Separations of Carnitine Stereoisomers
The stereoisomers of carnitine, L-carnitine and D-carnitine, have distinct biological activities, making their differentiation crucial. While specific methods for the chiral separation of this compound are not widely published, the principles and techniques applied to carnitine and other acylcarnitines are directly relevant. Chiral separation in HPLC can be achieved through two primary approaches: indirect and direct methods.
The indirect method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. chiralpedia.comyoutube.com These diastereomers have different physicochemical properties and can be separated on a standard achiral column. For example, L-alanine-β-naphthylamide has been used as a chiral derivatizing agent for the successful separation of acetylcarnitine enantiomers on an ODS (C18) column. chiralpedia.comyoutube.com
The direct method , which is more common, utilizes a chiral stationary phase (CSP). chiralpedia.commdpi.com CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times. A variety of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and macrocyclic glycopeptides. For instance, a CHIROBIOTIC TAG column, which is a glycopeptide-based CSP, has been used in tandem with an achiral strong cation exchange column to achieve both enantio- and chemo-selective separation of propionyl-L-carnitine and its impurities.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| L-carnitine |
| D-carnitine |
| Acetylcarnitine |
| Propionyl-L-carnitine |
Experimental Models for Studying Octanoylcarnitine Biology
In Vitro Cellular Systems
In vitro models are crucial for controlled investigations into the molecular mechanisms involving octanoylcarnitine at the cellular level. These systems permit the direct manipulation of the cellular environment and the precise measurement of metabolic fluxes.
Studies in Permeabilized Cells and Isolated Mitochondria
Permeabilized cells and isolated mitochondria represent powerful reductionist systems for studying mitochondrial function without the confounding influence of the plasma membrane and cytosolic processes. In these models, the cell membrane is selectively made permeable, allowing researchers to directly supply substrates like this compound to the mitochondria.
Studies using isolated mitochondria from liver, heart, and skeletal muscle have demonstrated that these organelles can directly oxidize this compound. nih.gov This process is crucial for understanding how medium-chain fatty acids are utilized for energy. For instance, research has shown that in cardiac and skeletal muscle, the oxidation of this compound is independent of Carnitine Palmitoyltransferase 2 (CPT2), an enzyme essential for the transport of long-chain fatty acids into the mitochondria. nih.gov This finding highlights a distinct metabolic pathway for medium-chain acylcarnitines. In contrast, liver mitochondria can also activate and oxidize the free fatty acid octanoate (B1194180) directly, a capability not shared by heart or muscle mitochondria. nih.gov
These models are instrumental in measuring key mitochondrial parameters such as oxygen consumption rates, which provide a direct readout of substrate oxidation and energy production.
Cell Culture Models for Mechanistic Investigations (e.g., Neuroblastoma Cells)
Cultured cell lines provide a valuable tool for investigating the broader cellular impacts of this compound metabolism. Neuroblastoma cell lines, such as SH-SY5Y and SK-N-BE(2), are frequently used due to their neural origin and relevance to studying metabolic processes in the nervous system. plos.orgnih.govmdpi.com These cells can be cultured under controlled conditions to study fatty acid uptake, metabolism, and potential lipotoxicity. mdpi.com
Research in various cell lines, including U87MG glioma cells, has implicated a role for peroxisomes in the efficient utilization of acetyl-L-carnitine, a related acylcarnitine. nih.govciteab.com This work identified Carnitine O-octanoyltransferase (CROT), a peroxisomal enzyme, as key in assimilating acetyl groups into acetyl-CoA, suggesting a potential interplay between peroxisomes and mitochondria in acylcarnitine metabolism that can be explored in cell culture models. nih.govciteab.com
| Experimental System | Key Research Finding | Significance | References |
|---|---|---|---|
| Isolated Mitochondria (Heart, Skeletal Muscle) | Oxidation of this compound is independent of Carnitine Palmitoyltransferase 2 (CPT2). | Reveals a distinct mitochondrial import and oxidation pathway for medium-chain acylcarnitines compared to long-chain ones. | nih.gov |
| Isolated Mitochondria (Liver) | Can oxidize both free octanoate and this compound. | Highlights tissue-specific differences in medium-chain fatty acid metabolism. | nih.gov |
| U87MG Glioma Cells | Carnitine O-octanoyltransferase (CROT) is key for assimilating acetyl-L-carnitine into acetyl-CoA. | Suggests a role for peroxisomes in the metabolism of acylcarnitines. | nih.govciteab.com |
In Vivo Animal Models
Animal models are indispensable for understanding the systemic effects of this compound metabolism and its role in complex physiological and pathological processes that cannot be fully replicated in vitro.
Genetically Modified Organisms (e.g., CROT-Deficient Mice)
Genetically engineered mouse models, such as those with a deficiency in the Carnitine O-octanoyltransferase (CROT) enzyme, have provided significant insights into the role of this peroxisomal enzyme in lipid metabolism. researchgate.netnih.gov CROT is responsible for converting medium- and long-chain acyl-CoAs to their corresponding acylcarnitines within peroxisomes.
Rodent Models of Metabolic Dysregulation (e.g., Obesity, Diabetes)
Rodent models that mimic human metabolic diseases like obesity and type 2 diabetes are critical for studying how this compound and other acylcarnitines are involved in insulin (B600854) resistance and altered fuel utilization. nih.gov High-fat diets are commonly used to induce obesity and insulin resistance in mice. nih.gov
In these models, carnitine supplementation has been shown to improve insulin-stimulated glucose disposal. nih.gov This improvement is associated with an increase in circulating levels of various acylcarnitines, which is thought to reflect the enhanced mitochondrial efflux of excess acyl groups from tissues like skeletal muscle. nih.govnih.gov By measuring the profiles of acylcarnitines, including this compound, in plasma and tissues of these animals, researchers can investigate the hypothesis that carnitine helps relieve lipid overload and glucose intolerance. nih.gov
Organ-Specific Animal Models (e.g., Cardiac, Skeletal Muscle, Brain)
To understand the role of this compound in specific tissues, researchers utilize organ-specific animal models. These include models of long-chain fatty acid oxidation disorders (LC-FAODs) where energy deficits are prominent in the heart and skeletal muscle. nih.govnih.gov
In mouse models of LC-FAODs, orally administered this compound was found to effectively bypass the metabolic block. nih.govnih.gov It was shown to distribute to the heart and muscle, where it is robustly respired by mitochondria to generate energy. nih.govnih.gov This intervention led to marked improvements in exercise tolerance, grip strength, and basal locomotion, demonstrating the therapeutic potential of using medium-chain acylcarnitines to fuel tissues with impaired long-chain fatty acid metabolism. nih.govnih.gov
Similarly, mouse models with a muscle-specific deletion of CPT2 (Cpt2Sk-/-) have been instrumental. ecu.edunih.gov These mice exhibit a complete inability to oxidize long-chain fatty acids in their skeletal muscle. nih.gov Studies in isolated mitochondria from these mice confirm that while palmitoylcarnitine (B157527) (a long-chain acylcarnitine) oxidation is nearly absent, the oxidation of this compound remains unaffected, further solidifying its distinct metabolic pathway. nih.govecu.edu
| Animal Model | Key Research Finding | Significance | References |
|---|---|---|---|
| CROT-Deficient Mice | Genetic deletion of CROT alters the liver metabolome, increasing omega-3 fatty acids. | Elucidates the specific role of the peroxisomal enzyme CROT in fatty acid metabolism and its impact on systemic metabolite profiles. | researchgate.netfrontiersin.org |
| Mouse Models of LC-FAODs | Oral this compound alleviates exercise intolerance by providing an alternative energy source for heart and muscle. | Demonstrates the therapeutic potential of this compound in bypassing defects in long-chain fatty acid oxidation. | nih.govnih.gov |
| Muscle-Specific CPT2-Deficient Mice | Skeletal muscle mitochondria can oxidize this compound normally despite the absence of CPT2 and a lack of long-chain fatty acid oxidation. | Provides in vivo confirmation that this compound metabolism is independent of the CPT2 enzyme critical for long-chain fatty acids. | nih.govecu.edunih.gov |
| High-Fat Diet-Induced Obese Mice | Carnitine supplementation improves insulin sensitivity, corresponding with changes in acylcarnitine profiles. | Supports the hypothesis that modulating acylcarnitine levels can impact metabolic health in states of obesity and diabetes. | nih.gov |
Emerging Research Areas and Future Directions in Octanoylcarnitine Biology
Identification and Characterization of Novel Transporters and Enzymatic Activities
While the core pathways of octanoylcarnitine metabolism are well-established, research is ongoing to identify and characterize novel proteins that influence its transport and enzymatic conversion. The primary enzyme responsible for the synthesis of this compound is carnitine O-octanoyltransferase (CROT), a peroxisomal enzyme that catalyzes the reversible transfer of an octanoyl group from octanoyl-CoA to L-carnitine. wikipedia.orgontosight.ai CROT's activity is not limited to octanoyl-CoA; it can also act on other medium-chain acyl-CoAs and even branched-chain fatty acyl-CoAs. wikipedia.org
The transport of this compound across cellular membranes is a critical step in its metabolic fate. The organic cation/carnitine transporter 2 (OCTN2), also known as SLC22A5, is a key player in the transport of L-carnitine and its short-chain acyl esters. solvobiotech.commdpi.com It is a high-affinity, sodium-dependent co-transporter widely expressed in human tissues. solvobiotech.combioivt.com While OCTN2 is crucial for carnitine uptake, research suggests that the export of acylcarnitines, including this compound, from the cell may not be dependent on OCTN2. nih.gov This points to the existence of other, yet to be fully characterized, transporters involved in the efflux of these metabolites.
Future research in this area will likely focus on:
Identifying novel transporters: Employing proteomic and genomic approaches to discover new membrane proteins responsible for this compound transport, particularly its export from cells.
Characterizing enzymatic promiscuity: Further investigating the substrate specificity of known enzymes like CROT and other carnitine acyltransferases to understand their potential roles in metabolizing a wider range of acylcarnitines. wikipedia.orgontosight.ai
Investigating regulatory mechanisms: Elucidating the factors that regulate the expression and activity of both known and novel transporters and enzymes involved in this compound metabolism.
Elucidating Interplay with Other Complex Metabolic Pathways
This compound is not an isolated metabolite but is intricately linked with several major metabolic pathways beyond fatty acid oxidation. Its levels can influence and be influenced by the status of these interconnected networks.
Interplay with Fatty Acid and Glucose Metabolism: this compound is a key intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids, a process that generates acetyl-CoA for the tricarboxylic acid (TCA) cycle and subsequent ATP production. ontosight.ainih.gov Disruptions in this pathway, such as in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, lead to the accumulation of this compound. nih.govfrontiersin.org There is also a complex interplay with glucose metabolism. For instance, under glucose-limited conditions, this compound can facilitate the production of acetyl-CoA from acetyl-L-carnitine, providing an alternative energy source. smolecule.com
Peroxisomal and Mitochondrial Cross-Talk: CROT, the enzyme that forms this compound, is located in peroxisomes. frontiersin.orgresearchgate.net Peroxisomes are responsible for the initial beta-oxidation of very long-chain fatty acids (VLCFAs), which are shortened to medium-chain acyl-CoAs. researchgate.net These medium-chain products, including octanoyl-CoA, are then converted to their carnitine esters by CROT and transported to the mitochondria for complete oxidation. frontiersin.orgresearchgate.net This highlights a crucial interplay between peroxisomal and mitochondrial metabolism, with this compound acting as a shuttle molecule.
Future research is needed to further unravel these complex interactions, particularly how this compound levels are affected by and, in turn, regulate the flux through these interconnected pathways under various physiological and pathological conditions.
Exploration of Novel Mechanistic Roles in Cellular Signaling and Regulation
Emerging evidence suggests that this compound and related acylcarnitines are not just metabolic intermediates but may also function as signaling molecules, influencing cellular processes and regulatory networks.
One area of investigation is the role of this compound in modulating enzyme activity. For example, it has been shown to interfere with the activity of acetyl-CoA carboxylase, a key regulatory enzyme in fatty acid synthesis. lumiprobe.com This suggests a feedback mechanism where products of fatty acid oxidation can regulate fatty acid synthesis. Furthermore, in isolated liver mitochondria, L-octanoylcarnitine has been observed to stimulate pyruvate (B1213749) carboxylation, a crucial step in gluconeogenesis. nih.gov
The tumor suppressor protein p53, a central regulator of cellular stress responses, has been shown to upregulate CROT. nih.gov This induction of CROT by p53 suggests a role for this compound in the metabolic adaptations that allow cells to survive under conditions of nutrient stress. nih.gov
There is also growing interest in the potential role of acylcarnitines in modulating inflammatory and other signaling pathways. While direct evidence for this compound is still emerging, other lipid molecules are known to activate signaling cascades through enzymes like phospholipase C (PLC), which generates second messengers. researchgate.net Given the structural similarities, it is plausible that this compound could have similar, yet to be discovered, signaling functions.
Table 1: Investigated Signaling and Regulatory Roles of this compound
| Cellular Process | Observed Effect of this compound | Potential Implication | Reference(s) |
| Fatty Acid Synthesis | Interferes with acetyl-CoA carboxylase activity. | Feedback regulation of lipogenesis. | lumiprobe.com |
| Gluconeogenesis | Stimulates pyruvate carboxylation in isolated liver mitochondria. | Enhancement of glucose production from non-carbohydrate precursors. | nih.gov |
| Stress Response | Its synthesizing enzyme, CROT, is a p53 target. | Role in metabolic adaptation and cell survival under nutrient deprivation. | nih.gov |
Development of Advanced Research Tools and Methodologies for Deeper Insights
Advancements in analytical techniques are crucial for gaining a deeper understanding of this compound's biology. The primary method for the quantitative analysis of this compound and other acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS). creative-proteomics.comalbertahealthservices.ca This highly sensitive and specific technique allows for the precise measurement of acylcarnitine profiles in various biological samples, such as blood spots, plasma, and urine. albertahealthservices.caoup.com
Methodological developments in LC-MS/MS, such as the use of butylation for derivatization, have enabled the simultaneous analysis of acylcarnitines and amino acids from the same sample, increasing efficiency in metabolic screening. oup.com Isotope dilution techniques, where stable isotope-labeled internal standards are used, ensure accurate quantification. oup.comnih.gov
High-resolution respirometry is another powerful tool being used to investigate the functional consequences of altered this compound metabolism. uct.ac.za This technique measures the rate of oxygen consumption in cells or isolated mitochondria in response to different substrates, including this compound. uct.ac.za By using specific substrate combinations and inhibitors, researchers can dissect the contributions of different metabolic pathways and identify defects in mitochondrial function. uct.ac.za For example, comparing respiration with this compound alone versus this compound with malate (B86768) can help distinguish between defects in beta-oxidation and the TCA cycle. uct.ac.za
Future directions in methodology development include:
Improving spatial resolution: Developing imaging mass spectrometry techniques to visualize the subcellular distribution of this compound and other metabolites.
Enhancing single-cell analysis: Refining methods to measure this compound levels in individual cells to understand metabolic heterogeneity within tissues.
Integrating multi-omics data: Combining acylcarnitine profiling data with genomics, transcriptomics, and proteomics to build comprehensive models of metabolic networks.
Table 2: Key Research Methodologies for this compound Analysis
| Methodology | Application | Advantages | Reference(s) |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative analysis of acylcarnitine profiles in biological fluids. | High sensitivity, specificity, and throughput; allows for multiplexing. | creative-proteomics.comalbertahealthservices.caoup.com |
| High-Resolution Respirometry | Functional assessment of mitochondrial fatty acid oxidation. | Provides real-time data on cellular bioenergetics and pathway function. | uct.ac.za |
| Stable Isotope Dilution | Accurate quantification of metabolites in mass spectrometry. | Corrects for sample loss during preparation; provides absolute quantification. | oup.comnih.gov |
| Genetic Knockdown (e.g., shRNA) | Investigating the function of specific enzymes and transporters. | Allows for targeted study of protein function in cellular models. | nih.gov |
Q & A
Q. Advanced
- Substrate selection : Use this compound (C8) and palmitoylcarnitine (C16) in mitochondrial respirometry assays to assess β-oxidation efficiency.
- Measurements : Track state 3 (ADP-stimulated) and state 4 (resting) respiration rates. Calculate the respiratory control ratio (RCR = state 3/state 4) to evaluate mitochondrial coupling.
- Dietary controls : Account for high-fat diet effects by standardizing feeding protocols in animal models .
How can this compound data be integrated with multi-omics approaches for disease prediction?
Q. Advanced
- Metabolomic integration : Pair this compound levels with plasmalogens (e.g., PC(P-18:0/22:6)) and apolipoproteins (e.g., ApoA1) using LC-MS platforms.
- Machine learning : Train random forest (RF) or support vector machine (SVM) models on clinical parameters (e.g., HDL-C) and metabolite profiles to predict outcomes like central retinal artery occlusion (CRAO) .
What diagnostic thresholds and ratios are critical for interpreting this compound in metabolic disorders?
Q. Basic
- MCADD diagnosis : Elevated C8 (>0.3 µmol/L) and C8/C10 ratio >2.5 in DBS.
- Secondary markers : Use C5-OH/C8 ratios to distinguish 3-methylcrotonyl-CoA carboxylase deficiency from MCADD .
What statistical models are effective for predictive analytics using this compound data?
Q. Advanced
- Univariate regression : Identify correlations between C8 levels and clinical parameters (e.g., HDL-C).
- Multivariate models : Apply receiver operating characteristic (ROC) curves to assess diagnostic accuracy. For example, SVM models achieved 89% sensitivity in CRAO prediction using this compound and lipid markers .
How can researchers validate this compound assays for clinical translation?
Q. Basic
- Internal validation : Use spike-and-recovery experiments with synthetic C8 standards.
- External validation : Cross-check results with reference laboratories using harmonized MS/MS parameters (e.g., collision energy, ionization mode) .
What challenges arise in cross-species translatability of this compound studies?
Q. Advanced
- Species-specific metabolism : Rodent models may show altered β-oxidation kinetics compared to humans.
- Mitochondrial heterogeneity : Compare subsarcolemmal (SSM) and interfibrillar (IFM) mitochondrial responses to this compound in cardiac tissue .
How can multi-center studies standardize this compound measurements?
Q. Advanced
- Protocol harmonization : Adopt consensus guidelines for DBS collection, MS/MS calibration, and data reporting (e.g., molar concentrations vs. mass/volume).
- Reference materials : Use NIST-certified acylcarnitine panels to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
